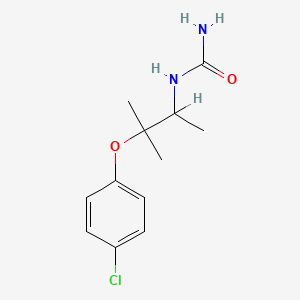
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- は、尿素類に属する有機化合物です。この化合物は、尿素部分に結合した1,2-ジメチルプロピル鎖に、4-クロロフェノキシ基が結合していることを特徴としています。
準備方法
合成経路と反応条件
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- の合成は、通常、4-クロロフェノールと1,2-ジメチルプロピルアミンを反応させて対応するアミン誘導体を生成することによって行われます。この中間体をホスゲンまたは適切なイソシアネートと反応させると、最終的な尿素化合物が得られます。反応条件は、通常、反応を促進するために、ジクロロメタンまたはトルエンなどの溶媒を使用し、制御された温度を必要とします。
工業的生産方法
工業規模では、尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- の生産は、高収率と純度を確保する連続フロープロセスによって達成できます。自動反応器の使用と、温度、圧力、反応物の濃度などの反応パラメータの正確な制御は、効率的な生産にとって重要です。
化学反応の分析
反応の種類
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの試薬を用いて酸化することができ、対応する酸化生成物を生成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を用いて行うことができ、還元された誘導体を生成します。
置換: クロロフェノキシ基は、アミンやチオールなどの求核試薬との求核置換反応を起こし、置換生成物を生成します。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム、または触媒存在下での過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム、またはメタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基存在下のアミンやチオールなどの求核試薬。
主要な生成物
これらの反応から生成される主要な生成物には、酸化誘導体、還元誘導体、および使用した求核試薬に応じてさまざまな置換化合物が含まれます。
科学研究への応用
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- は、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性、および創薬における役割を調査するために研究が続けられています。
産業: ポリマーやコーティングなど、特殊化学品や材料の生産に使用されます。
科学的研究の応用
Urea, (2-(4-chlorophenoxy)-1,2-dimethylpropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらします。例えば、細菌の増殖に関与する特定の酵素の活性を阻害することで、抗菌作用を示す可能性があります。
類似化合物との比較
類似化合物
- 尿素, (2-(4-メチルフェノキシ)-1,2-ジメチルプロピル)-
- 尿素, (2-(4-ブロモフェノキシ)-1,2-ジメチルプロピル)-
- 尿素, (2-(4-フルオロフェノキシ)-1,2-ジメチルプロピル)-
ユニークさ
尿素, (2-(4-クロロフェノキシ)-1,2-ジメチルプロピル)- は、特定の化学的および生物学的特性を与える4-クロロフェノキシ基の存在により、ユニークです。この化合物は、フェノキシ基に異なる置換基を持つアナログと比較して、異なる反応性と生物学的活性を示す可能性があります。
特性
CAS番号 |
88222-12-2 |
|---|---|
分子式 |
C12H17ClN2O2 |
分子量 |
256.73 g/mol |
IUPAC名 |
[3-(4-chlorophenoxy)-3-methylbutan-2-yl]urea |
InChI |
InChI=1S/C12H17ClN2O2/c1-8(15-11(14)16)12(2,3)17-10-6-4-9(13)5-7-10/h4-8H,1-3H3,(H3,14,15,16) |
InChIキー |
DYKDTKHJLGBGPY-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)OC1=CC=C(C=C1)Cl)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


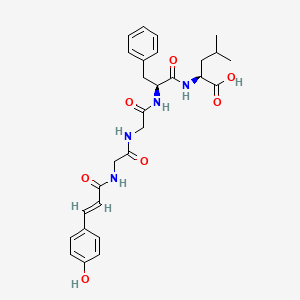
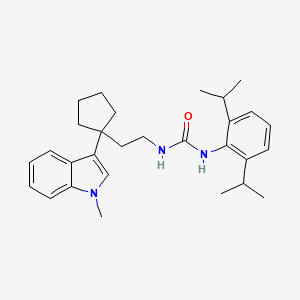
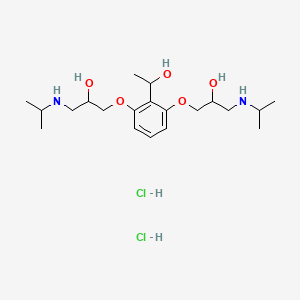
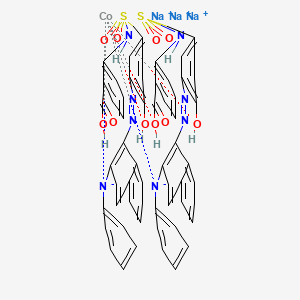
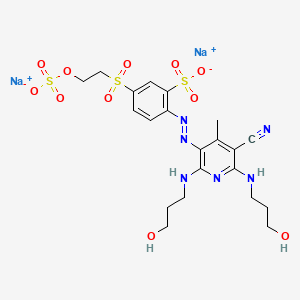
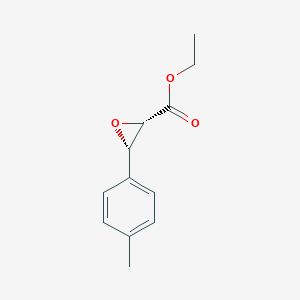

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)





